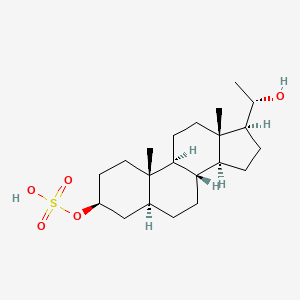

Pregnane-3,20-diol 3-sulfate

描述

Contextualization within Steroid Biochemistry and Endocrinology

Steroids are a class of organic compounds characterized by a specific four-ring carbon structure. They play crucial roles in a vast array of physiological processes, including development, metabolism, and reproduction. The biological activity of steroids is tightly regulated through a series of metabolic conversions, including sulfation.

Sulfation is a key enzymatic process that modifies the structure and function of steroids. The addition of a sulfate (B86663) group, catalyzed by sulfotransferase enzymes, generally increases the water solubility of steroids, facilitating their transport and excretion. ontosight.ai However, sulfation is not merely a mechanism for inactivation and elimination. In some instances, sulfated steroids can act as precursors that can be converted back to active hormones in specific tissues, or they may possess their own distinct biological activities. ontosight.aiontosight.ai

Pregnane-3,20-diol 3-sulfate belongs to the pregnane (B1235032) class of steroids, which are derived from the parent compound pregnane. ontosight.ai This class includes the well-known hormone progesterone (B1679170) and its numerous metabolites. The metabolism of progesterone is a complex cascade of events that varies depending on the physiological state and the specific tissues involved. portlandpress.combioscientifica.com The study of individual metabolites like this compound is essential for a comprehensive understanding of these intricate pathways.

Significance as a Pregnane Steroid Metabolite

This compound is a significant metabolite in the catabolism of progesterone. Following the initial reduction of progesterone, further metabolic steps, including sulfation, lead to the formation of various pregnane derivatives. The specific stereochemistry of the resulting diol and the position of sulfation can vary, leading to a number of different isomers, each with potentially unique biological roles. ontosight.aiontosight.ai

Research has highlighted the importance of sulfated pregnanes in various physiological and pathological contexts. For instance, alterations in the levels of sulfated progesterone metabolites have been observed in conditions such as intrahepatic cholestasis of pregnancy, suggesting a potential role in the pathophysiology of this disorder. ki.se Furthermore, certain sulfated pregnanes have been shown to modulate the activity of neurotransmitter receptors, indicating a potential role as neuroactive steroids. ontosight.ai

The analysis of pregnane metabolites, including their sulfated forms, in biological fluids like urine and serum provides a valuable window into the metabolic state of an individual. ki.senih.gov Mass spectrometry and other advanced analytical techniques have become indispensable tools for the identification and quantification of these compounds, aiding in both basic research and clinical diagnostics. ontosight.aioup.com

Overview of Contemporary Research Trajectories

Current research on this compound and related compounds is following several key trajectories:

Elucidation of Biosynthetic and Metabolic Pathways: Researchers continue to investigate the specific enzymes and pathways responsible for the synthesis and further metabolism of sulfated pregnanes. ontosight.aiportlandpress.com This includes identifying the specific sulfotransferases involved and understanding how their activity is regulated. ontosight.ai

Investigation of Biological Functions: A major focus is to determine the precise biological roles of individual sulfated pregnane metabolites. This includes exploring their potential as signaling molecules, their interactions with nuclear receptors and other cellular targets, and their influence on various physiological processes. ontosight.ainih.gov For example, some studies are exploring the role of sulfated progesterone metabolites in glucose metabolism and their potential link to gestational diabetes mellitus. nih.gov

Clinical and Diagnostic Applications: There is growing interest in the potential of using the profiles of sulfated steroid metabolites as biomarkers for various diseases. ontosight.ai This includes their use in diagnosing and monitoring conditions related to steroid hormone imbalances, liver disease, and complications of pregnancy. ki.sebham.ac.uk

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C21H36O5S |

| Molecular Weight | 400.6 g/mol |

| IUPAC Name | [(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

| CAS Number | 65423-37-2 |

Data sourced from PubChem CID 194213 nih.gov

Structure

3D Structure

属性

CAS 编号 |

65423-37-2 |

|---|---|

分子式 |

C21H36O5S |

分子量 |

400.6 g/mol |

IUPAC 名称 |

[(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C21H36O5S/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22H,4-12H2,1-3H3,(H,23,24,25)/t13-,14-,15-,16-,17+,18-,19-,20-,21+/m0/s1 |

InChI 键 |

ZIVKBPVUJZDVBI-ZVPCKFNKSA-N |

SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C)O |

手性 SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C)O |

规范 SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C)O |

同义词 |

5 alpha-pregnane-3 beta, 20 alpha-diol 3-sulfate 5alpha-pregnane-3beta,20alpha-diol 3-sulphate P-3,20-DS pregnane-3,20-diol 3-sulfate pregnane-3,20-diol 3-sulfate, (3alpha,5alpha,20S)-isomer pregnane-3,20-diol 3-sulfate, (3alpha,5beta,20S)-isomer pregnane-3,20-diol 3-sulfate, monosodium salt, (3alpha,5beta)-isome |

产品来源 |

United States |

Biosynthesis and Metabolic Pathways of Pregnane 3,20 Diol 3 Sulfate

Precursor Compounds and Initial Transformations

The journey to pregnane-3,20-diol 3-sulfate begins with the metabolism of key steroid hormones, primarily progesterone (B1679170) and pregnenolone (B344588). These initial transformations set the stage for the subsequent enzymatic modifications that lead to the final sulfated compound.

Progesterone, a major progestogen, undergoes extensive metabolism, leading to a variety of derivatives, including pregnanediols. wikipedia.org The primary metabolic route for progesterone involves reduction reactions. wikipedia.org Enzymes such as 5α-reductase and 5β-reductase convert progesterone into 5α-dihydroprogesterone and 5β-dihydroprogesterone, respectively. wikipedia.org These intermediates are then further reduced by 3α-hydroxysteroid dehydrogenase and 3β-hydroxysteroid dehydrogenase to form various pregnanolone (B1679072) isomers. wikipedia.org

A significant metabolite of progesterone found in urine is pregnanediol (B26743) (5β-pregnane-3α,20α-diol), which indicates that the 5β-pathway is a major route for progesterone metabolism. drugbank.comnih.gov This pathway involves the reduction of progesterone to 5β-pregnane-3,20-dione, which is then further metabolized to pregnanediol. nih.gov Another key metabolite is 20α-dihydroprogesterone, which can be formed from progesterone and subsequently converted to pregnanediol. nih.gov The liver is a primary site for progesterone metabolism, where it is converted into inactive metabolites like 5β-pregnane-3α,20α-diol-glucuronide for excretion. mdpi.com

The various metabolic pathways of progesterone are summarized in the table below:

| Precursor | Key Enzymes | Metabolites | Significance |

|---|---|---|---|

| Progesterone | 5α-reductase, 5β-reductase | 5α-dihydroprogesterone, 5β-dihydroprogesterone | Initial reduction steps in progesterone catabolism. wikipedia.org |

| 5α/5β-dihydroprogesterone | 3α-hydroxysteroid dehydrogenase, 3β-hydroxysteroid dehydrogenase | Allopregnanolone, Pregnanolone | Formation of neuroactive steroids and precursors to pregnanediols. wikipedia.org |

| Progesterone | 20α-hydroxysteroid dehydrogenase | 20α-dihydroprogesterone | A biologically active metabolite that can be further metabolized. nih.gov |

| Progesterone | CYP17A1, CYP21A2 | 17α-hydroxyprogesterone, 11-deoxycorticosterone | Minor pathways leading to other classes of steroid hormones. wikipedia.org |

Pregnenolone, a C21 steroid, serves as a crucial precursor for the synthesis of various steroid hormones, including progesterone, androgens, and estrogens. rupahealth.com It can also be sulfated to form pregnenolone sulfate (B86663), a significant neurosteroid. rupahealth.comnih.govresearchgate.net This sulfated form is not merely a waste product for excretion but acts as a reservoir and a starting point for subsequent steroid synthesis pathways. nih.govmdpi.com

The conversion of cholesterol to pregnenolone is a key step in steroidogenesis. genome.jp Pregnenolone sulfate itself can be synthesized directly from pregnenolone by sulfotransferase enzymes or from cholesterol sulfate. rupahealth.comfrontiersin.orgnih.gov The presence of a sulfate group makes pregnenolone sulfate more water-soluble than its precursor, affecting its transport and ability to cross cell membranes. rupahealth.com While pregnenolone easily diffuses across membranes, pregnenolone sulfate relies on specific transporters. rupahealth.com

Pregnenolone sulfate can be converted back to pregnenolone, re-entering the steroid synthesis pathways. rupahealth.com This reversibility highlights the dynamic nature of sulfated steroids in metabolism. Pregnenolone and its sulfated form are involved in a wide array of biological activities, including the modulation of neurotransmitter receptors. rupahealth.comnih.gov

Enzymatic Conversions and Intermediates in this compound Formation

The formation of this compound from its precursors is a multi-step process involving several key enzyme families. These enzymes catalyze the addition and removal of sulfate groups and the interconversion of keto and hydroxyl groups, ultimately leading to the specific sulfated pregnanediol isomer.

Sulfotransferase enzymes (SULTs) are a family of phase II metabolizing enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. nih.govnih.gov This process, known as sulfation, generally increases the water solubility of steroids, facilitating their transport and excretion. frontiersin.orgoup.com

Several cytosolic SULTs are involved in steroid sulfation, including SULT1E1, SULT2A1, and SULT2B1. nih.gov Specifically, SULT2A1 is known to sulfate pregnenolone. rupahealth.com The sulfation of pregnanediol to form this compound is a key step in its metabolism. ontosight.ai The sulfate group is attached to the 3-hydroxyl position of the pregnane (B1235032) backbone. ontosight.aiontosight.ai Steroid disulfates, such as pregnane-3,20-diol 3,20-disulfate, can also be formed, likely by the same sulfotransferases. nih.govbioscientifica.com

The process of sulfation is reversible through the action of sulfatase enzymes, which hydrolyze the sulfate ester bond. nih.govoup.com Steroid sulfatase (STS) is the primary enzyme responsible for the desulfation of steroid sulfates, converting them back to their unconjugated, and often more biologically active, forms. nih.govbioscientifica.comontosight.ai

This desulfation process is crucial for regulating the local concentrations of active steroids within tissues. oup.com While sulfation often serves to inactivate and facilitate the excretion of steroids, desulfation can reactivate them, allowing for intracrine (within the cell) control of steroid hormone action. bioscientifica.com For example, pregnenolone sulfate can be desulfated back to pregnenolone, which can then be further metabolized into other active steroids. rupahealth.com The balance between sulfotransferase and sulfatase activity is therefore critical in maintaining steroid homeostasis. nih.govoup.com

Aldo-keto reductases (AKRs) are a superfamily of NAD(P)(H)-dependent oxidoreductases that play a significant role in the metabolism of steroids. researchgate.netnih.gov They function as hydroxysteroid dehydrogenases (HSDs), catalyzing the reduction of ketone groups and the oxidation of hydroxyl groups on the steroid nucleus. researchgate.net

The AKR1C subfamily of enzymes (AKR1C1-AKR1C4) are particularly important in progesterone metabolism. nih.gov These enzymes can act as 3-ketosteroid reductases and 20-ketosteroid reductases. researchgate.netnih.gov For instance, they are involved in the reduction of 5β-pregnane-3,20-dione to various isomers of pregnanediol. nih.gov AKR1D1, the steroid 5β-reductase, is responsible for the initial reduction of progesterone to 5β-pregnane-3,20-dione. nih.gov The subsequent reduction of the 3-keto and 20-keto groups by AKR1C enzymes leads to the formation of pregnane-3,20-diols, which are then substrates for sulfation. nih.gov The stereospecificity of these enzymes determines the final isomer of pregnanediol produced. nih.gov

The key enzymes involved in the final steps of this compound formation are detailed in the table below:

| Enzyme Family | Specific Enzyme (Example) | Function | Substrate (Example) | Product (Example) |

|---|---|---|---|---|

| Sulfotransferases (SULTs) | SULT2A1 | Adds a sulfate group. rupahealth.com | Pregnanediol | This compound. ontosight.ai |

| Sulfatases | Steroid Sulfatase (STS) | Removes a sulfate group. nih.gov | This compound | Pregnanediol. ontosight.ai |

| Aldo-Keto Reductases (AKRs) | AKR1C1-AKR1C4 | Reduces ketone groups to hydroxyl groups. nih.gov | 5β-pregnane-3,20-dione | Pregnanediol. nih.gov |

| Aldo-Keto Reductases (AKRs) | AKR1D1 (5β-reductase) | Reduces the double bond at C4-C5. nih.gov | Progesterone | 5β-pregnane-3,20-dione. nih.gov |

Contributions of Aldo-Keto Reductases (AKRs)

AKR1D1 Activity in 5β-Reduction

A crucial initial step in the metabolic pathway leading to 5β-pregnane derivatives is the reduction of the double bond at the C4-C5 position of the steroid nucleus. This reaction is catalyzed by the enzyme Δ4-3-ketosteroid-5β-reductase, also known as AKR1D1. researchgate.netnih.gov AKR1D1 is the sole enzyme in humans responsible for this 5β-reduction. researchgate.netportlandpress.com This enzyme is predominantly expressed in the liver, which aligns with the liver's central role in steroid hormone metabolism and clearance. nih.govcas.cz The action of AKR1D1 converts progesterone into 5β-dihydroprogesterone (5β-DHP), creating a characteristic bend in the steroid's A/B ring junction. researchgate.netnih.gov This structural alteration is a prerequisite for the subsequent enzymatic modifications that lead to the formation of 5β-pregnane-3,20-diol and its sulfated conjugate. The 5β-pathway is a major route for the metabolism of progesterone. nih.govnih.gov

AKR1C Isoform Specificity in Hydroxysteroid Reduction (AKR1C1-AKR1C4)

Following the initial 5β-reduction by AKR1D1, the subsequent reduction of the keto groups at the C3 and C20 positions is carried out by members of the aldo-keto reductase 1C (AKR1C) subfamily. nih.govnih.gov These enzymes, specifically AKR1C1, AKR1C2, AKR1C3, and AKR1C4, are hydroxysteroid dehydrogenases that exhibit varying specificities and efficiencies in reducing the keto groups of 5β-pregnane-3,20-dione. nih.govfrontiersin.org

The AKR1C isoforms catalyze NADPH-dependent reductions at the C3 and C20 positions. frontiersin.org Research has shown that all four AKR1C isoforms contribute to the formation of 3α-hydroxy-5β-pregnan-20-one and 5β-pregnane-3α,20α-diol from 5β-pregnane-3,20-dione. nih.gov However, the product distribution varies among the isoforms. For instance, with 5β-pregnane-3,20-dione as the substrate, AKR1C1 and AKR1C4 primarily produce 5β-pregnane-3α,20α-diol, whereas AKR1C2 and AKR1C3 yield 3α-hydroxy-5β-pregnan-20-one as the major product. nih.gov AKR1C1 is recognized as the predominant 20-ketosteroid reductase in humans, playing a significant role in the reductive inactivation of progesterone to 20α-DHP. frontiersin.org

Stereospecificity in this compound Enzymatic Reductions

The enzymatic reductions involved in the formation of pregnanediol are highly stereospecific, leading to the preferential formation of certain isomers. The reduction of the 3-oxo group of 5β-reduced steroids by AKR1C enzymes predominantly results in the formation of 3α-hydroxy steroids. nih.govresearchgate.netresearchgate.net This stereochemical outcome can be explained by molecular docking studies. nih.govresearchgate.netresearchgate.net

Furthermore, the stereochemistry of the substrate can influence the enzymatic reaction. For example, substitutions at the distal 17-position of a steroid can significantly alter the reaction at the A-ring by an AKR enzyme. portlandpress.com The reduction of 5β-pregnane-3,20-dione can potentially yield eight different products, including four monohydroxy and four dihydroxy derivatives. nih.gov However, the enzymatic catalysis is specific, with 3α-hydroxy-5β-pregnan-20-one and 5β-pregnane-3α,20α-diol being the main products detected. nih.gov

Isomeric Forms and Metabolic Interconversions of this compound

This compound exists in different isomeric forms, primarily distinguished by the stereochemistry at the C5 position of the steroid nucleus. These isomers have distinct metabolic fates and biological significance.

Formation and Significance of 5α-Pregnanes versus 5β-Pregnanes

The saturation of the C4-C5 double bond of progesterone can lead to two different stereoisomers: 5α-pregnanes and 5β-pregnanes. wikipedia.orgontosight.ai The formation of 5α-pregnanes is catalyzed by 5α-reductase (SRD5A), resulting in a planar steroid structure. nih.gov In contrast, the 5β-reduction by AKR1D1 produces 5β-pregnanes with a characteristic A/B cis-ring junction. researchgate.net

Both 5α- and 5β-reduced pregnanes are metabolically active. 5α-pregnanes, such as allopregnanolone, are known to stimulate breast cell proliferation. researchgate.netnih.gov Conversely, some 4-pregnene metabolites have been shown to suppress cell proliferation. researchgate.net In the context of breast cancer, an increased ratio of 5α-pregnanes to 4-pregnenes has been observed in tumorous tissue compared to non-tumorous tissue, suggesting a potential role in tumorigenesis. researchgate.net 5β-reduced steroids, on the other hand, can act as ligands for nuclear receptors like the farnesoid X receptor (FXR) and the pregnane X receptor (PXR). nih.govresearchgate.net They also include neuroactive steroids that can modulate the activity of GABAA and NMDA receptors. nih.gov

Pathways to Pregnane-3,20-diol 3,20-Disulfate

This compound can undergo further sulfation to form pregnane-3,20-diol 3,20-disulfate. ontosight.ai This process involves the addition of a second sulfate group at the C20 position. ontosight.ai The resulting disulfated steroid is more water-soluble, which facilitates its excretion. ontosight.ai Studies have shown that 5α-pregnane-3α,20α-diol disulfate is a metabolic end product and plays a significant role in the elimination of injected steroid monosulfates. nih.gov The formation of sulfated steroids with a 3α-hydroxy-5α configuration can account for a substantial portion of progesterone metabolism, particularly in late pregnancy. nih.gov Elevated levels of 5α-pregnane-3α,20α-diol and 5β-pregnane-3α,20α-diol disulfates have been associated with certain medical conditions, such as cholestasis. bham.ac.uk

Biological Roles and Molecular Mechanisms of Pregnane 3,20 Diol 3 Sulfate

Neurosteroid Activity and Central Nervous System Modulation

The primary influence of Pregnane-3,20-diol 3-sulfate on the central nervous system is through its direct interaction with key ligand-gated ion channels, which are fundamental to synaptic transmission and neuronal signaling.

Modulation of N-Methyl-D-aspartate (NMDA) Receptors

Sulfated neurosteroids are recognized as significant modulators of NMDA receptors, a critical component of excitatory synaptic transmission. semanticscholar.org The modulation can be either positive or negative, depending on the specific steroid. For instance, pregnenolone (B344588) sulfate (B86663) (PS) is known to allosterically potentiate responses mediated by NMDA receptors. semanticscholar.orgnih.gov Conversely, structurally similar compounds like 20-oxo-5β-pregnan-3α-yl sulfate and 3α-hydroxy-5β-pregnan-20-one sulfate act as use-dependent, voltage-independent inhibitors of NMDA receptors. semanticscholar.orgnih.govsemanticscholar.org This suggests that pregnane (B1235032) sulfates can fine-tune glutamatergic activity. While direct studies on this compound are less common, its structural class suggests it likely participates in the complex regulation of NMDA receptor function, contributing to the balance of excitatory neurotransmission. mdpi.com

| Receptor | Effect of this compound (and related sulfated steroids) | Mechanism | Reference |

|---|---|---|---|

| GABA_A Receptor | Antagonist / Negative Allosteric Modulator | Inhibits GABA-activated chloride currents; stabilizes a non-conducting state. | nih.govresearchgate.netnih.gov |

| NMDA Receptor | Modulator (Potentiator or Inhibitor) | Allosteric modulation of receptor activity; specific effect can be structure-dependent. | semanticscholar.orgnih.govnih.gov |

Influence on Neuronal Excitability and Function

By modulating both the primary inhibitory (GABAergic) and a key excitatory (glutamatergic) neurotransmitter system, this compound directly influences neuronal excitability. Its antagonistic effect on GABA_A receptors reduces inhibitory signals, which can lead to an increase in neuronal firing. nih.govresearchgate.net Simultaneously, its modulation of NMDA receptors alters the efficacy of excitatory synaptic transmission. semanticscholar.org Some related pregnane sulfates have also been shown to act presynaptically to enhance the release of glutamate, further contributing to increased network excitability. nih.gov This dual action allows such neurosteroids to regulate the delicate balance between excitation and inhibition, which is crucial for proper neuronal function, synaptic plasticity, and information processing in the brain. nih.gov

Role in Steroid Hormone Homeostasis and Regulation

Beyond its direct actions in the central nervous system, this compound is also an important component of the broader network of steroid hormone metabolism.

| Precursor(s) | Metabolic Process | Resulting Compound | Role | Reference |

|---|---|---|---|---|

| Progesterone (B1679170) / Pregnenolone | Reduction and Sulfation | This compound | Metabolite, Potential Precursor | hormonebalance.orgnih.gov |

Impact of Sulfation on Steroid Hormone Bioactivity

Sulfation is a critical biochemical modification that significantly alters the biological activity of steroid hormones. This process, catalyzed by sulfotransferase enzymes, involves the addition of a sulfate group to a steroid molecule. Historically considered a simple inactivation and detoxification pathway, it is now understood that sulfation plays a more complex regulatory role in steroid hormone action.

The addition of a sulfate group to a steroid, such as in the formation of this compound, generally renders the hormone biologically inactive in its sulfated form. bioscientifica.com This is primarily because the sulfate moiety prevents the steroid from binding to its corresponding nuclear receptors, which is a necessary step for initiating genomic effects. oup.com However, this sulfated form is not merely a metabolic end product. Instead, sulfated steroids can act as a circulating reservoir. nih.gov These reservoirs can be transported to peripheral tissues where they can be converted back to their active, unconjugated forms by the enzyme steroid sulfatase (STS). nih.govnih.gov This mechanism allows for a fine-tuned, tissue-specific regulation of active steroid hormone levels.

The balance between sulfotransferase and sulfatase activity is therefore crucial in modulating steroid hormone bioactivity. nih.gov Dysregulation of these enzymatic pathways has been implicated in various pathological conditions, including certain types of cancer and polycystic ovary syndrome. nih.govoup.com Furthermore, recent evidence suggests that some sulfated steroids may not be entirely inert and can be substrates for steroidogenic enzymes, indicating they may serve as precursors for a broader range of steroid hormones. bioscientifica.com

The concept of sulfation as a modulator rather than a simple inactivator is also supported by the observation that the side-chain-cleaving activity of certain cytochrome P450 enzymes can act on sulfated steroids like cholesterol sulfate. bioscientifica.com This suggests that sulfation can influence downstream metabolic pathways of steroids, further highlighting its complex role in endocrine regulation.

Influence on Steroid Solubility, Distribution, and Excretion

The sulfation of steroid hormones has a profound impact on their physicochemical properties, which in turn governs their solubility, distribution throughout the body, and eventual excretion. Steroids in their native form are hydrophobic molecules, a characteristic that limits their solubility in aqueous environments like the bloodstream. youtube.com

The addition of a sulfate group, as seen in this compound, dramatically increases the water solubility of the steroid molecule. nih.govoup.comyoutube.com This enhanced solubility is crucial for several physiological processes. Firstly, it facilitates the transport of steroids in the circulation. nih.govnih.govfrontiersin.org While unconjugated steroids often require binding to carrier proteins for transport, the increased polarity of sulfated steroids allows them to circulate more freely in the blood. This leads to significantly higher serum concentrations and longer half-lives of many sulfated steroids compared to their unconjugated counterparts. oup.comfrontiersin.org

Secondly, the increased water solubility is a key factor in the excretion of steroid metabolites. oup.comyoutube.com The kidneys are more efficient at filtering and eliminating water-soluble compounds from the blood into the urine. youtube.com Therefore, sulfation serves as a critical step in preparing steroids for renal clearance. oup.comyoutube.com Similarly, sulfation can facilitate excretion through the bile. frontiersin.org

For sulfated steroids to exert their potential biological effects or be metabolized further in target tissues, they must first enter the cells. Due to their increased polarity, they cannot passively diffuse across the lipophilic cell membrane. Instead, their uptake is mediated by specific transmembrane transporters, such as organic anion-transporting polypeptides (OATPs). nih.govresearchgate.net This transport mechanism adds another layer of regulation to steroid hormone action, ensuring that sulfated steroids are taken up by specific cells and tissues that express the appropriate transporters.

Interactions with Other Biological Systems and Receptors

Modulation of G Protein-Coupled Bile Acid Receptor 1 (GPBAR1)

Recent research has identified sulfated progesterone metabolites, including compounds structurally related to this compound, as modulators of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. nih.gov GPBAR1 is a receptor that is primarily activated by bile acids and is involved in regulating various metabolic processes.

Studies have shown that certain sulfated progesterone metabolites can interact with and activate GPBAR1. nih.gov This interaction has been particularly investigated in the context of intrahepatic cholestasis of pregnancy (ICP), a condition characterized by elevated levels of both bile acids and sulfated progesterone metabolites. The activation of GPBAR1 by these metabolites has been linked to the sensation of itch (pruritus), a primary symptom of ICP. nih.gov

The modulation of GPBAR1 by sulfated steroids like this compound suggests a potential crosstalk between steroid hormone metabolism and bile acid signaling pathways. This interaction could have broader implications for metabolic regulation, particularly during pregnancy when the levels of these metabolites are significantly altered.

Investigation of Enterohepatic Recycling Pathways

Enterohepatic recycling is a process where substances are metabolized in the liver, excreted into the bile, pass into the intestine, and are then reabsorbed back into the bloodstream to return to the liver. This process can significantly prolong the half-life of a compound in the body.

There is evidence to suggest that sulfated progesterone metabolites, a class of compounds that includes this compound, can undergo enterohepatic recycling. nih.gov The presence of these metabolites in feces indicates their excretion via the biliary route. nih.gov

The reabsorption from the intestine is thought to be an active process mediated by transporters such as the apical sodium-dependent bile acid transporter (ASBT). nih.gov Inhibition of ASBT has been shown to reduce the reuptake of these sulfated metabolites. nih.gov This recycling mechanism may contribute to the sustained high levels of sulfated progesterone metabolites observed in certain physiological and pathological states, such as intrahepatic cholestasis of pregnancy. nih.gov The active reabsorption of these compounds could play a role in the systemic effects observed, including the pruritus associated with ICP. nih.gov

Effects on Gut Hormone Release (e.g., Glucagon-Like Peptide-1, Peptide YY)

The interaction of sulfated progesterone metabolites with GPBAR1 in the intestine has been shown to stimulate the release of important gut hormones, namely glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). nih.gov These hormones are crucial regulators of glucose homeostasis, appetite, and gut motility.

In experimental models using murine colonic tissue and human colonoids, the application of sulfated progesterone metabolites led to an increase in the secretion of GLP-1 and PYY. nih.gov This effect was found to be dependent on the presence of GPBAR1, as the response was absent in tissues from GPBAR1 knockout mice. nih.gov

The stimulation of GLP-1 and PYY release by compounds like this compound suggests that these sulfated steroids may play a role in modulating metabolic responses, particularly in the postprandial state. nih.gov This finding opens up new avenues for understanding the interplay between steroid metabolism and the regulation of energy balance and glucose metabolism.

Nuclear Receptor Ligand Activity (e.g., Farnesoid X Receptor, Pregnane X Receptor)

While sulfation generally prevents steroids from binding to their classic nuclear hormone receptors, there is emerging evidence that some sulfated steroids can interact with other types of nuclear receptors, such as the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR). These receptors are key regulators of bile acid, lipid, and xenobiotic metabolism.

For instance, certain disulfated sterols have been identified as potent agonists for PXR. bham.ac.uk PXR activation is known to play a role in inflammatory responses and liver fibrosis. bham.ac.uk While direct evidence for this compound activity on these receptors is still under investigation, the structural similarities to other known ligands suggest a potential for interaction.

The ability of sulfated steroids to act as ligands for nuclear receptors like PXR indicates that they may have biological functions beyond their role as inactive transport forms of hormones. These interactions could be significant in regulating a variety of metabolic and detoxification pathways.

Table of Research Findings on this compound and Related Compounds

| Compound/Metabolite Class | Biological System/Receptor | Observed Effect | Experimental Model |

|---|---|---|---|

| Sulfated Progesterone Metabolites | GPBAR1 | Activation of the receptor | In vitro and animal models |

| Sulfated Progesterone Metabolites | Enterohepatic Circulation | Undergo reabsorption via ASBT | Animal models |

| Sulfated Progesterone Metabolites | Gut Hormone Release | Stimulation of GLP-1 and PYY secretion | Murine crypts and human colonoids |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cholesterol sulfate |

| 5β-pregnan-3α,-20α-diol-3-sulfate |

| 5α-pregnan-3β-ol-20-one-sulfate |

| Glucagon-Like Peptide-1 |

| Peptide YY |

Cellular and Tissue-Specific Metabolism of this compound

The metabolic fate and biological activity of this compound are intricately linked to the specific cellular and tissue environment, with notable differences observed between nontumorous and tumorous tissues. These distinctions primarily arise from differential expression and activity of key steroid-metabolizing enzymes, which in turn influence the local balance of progesterone metabolites that can either promote or inhibit carcinogenic processes.

Differential Metabolism in Nontumorous and Tumorous Tissues

Research into progesterone metabolism has revealed a significant divergence in the metabolic pathways active in cancerous breast tissue compared to healthy breast tissue. This difference centers on the relative activities of enzymes such as 5α-reductase and hydroxysteroid dehydrogenases, as well as the enzymes responsible for sulfation and desulfation. While direct metabolic studies on this compound are limited, the established principles of steroid metabolism in breast cancer allow for a clear understanding of its likely differential processing.

In nontumorous breast tissue, the metabolic landscape favors the production of 4-pregnenes. nih.govresearchgate.net This is indicative of lower 5α-reductase activity. nih.govnih.gov Conversely, tumorous breast tissue is characterized by significantly elevated 5α-reductase activity. researchgate.netnih.govnih.gov This enzymatic shift results in a metabolic preference for the conversion of progesterone and its derivatives into 5α-reduced metabolites, known as 5α-pregnanes. nih.govresearchgate.netnih.gov Consequently, the ratio of 5α-pregnanes to 4-pregnenes is substantially higher in tumorous tissue, a finding that has been consistently observed in breast cancer studies. nih.govresearchgate.net Specifically, the ratio of 5α-pregnane-3,20-dione (a key 5α-pregnane) to 3α-hydroxy-4-pregnen-20-one (a key 4-pregnene) can be nearly 30-fold greater in tumorous tissue compared to adjacent nontumorous tissue. nih.govresearchgate.net

Furthermore, the balance between steroid sulfatase (STS), which removes sulfate groups, and sulfotransferases (SULTs), which add them, is often disrupted in cancerous tissues. nih.govfrontiersin.org Breast tumors have been shown to have significantly higher STS activity compared to aromatase activity, another key enzyme in steroid hormone synthesis. nih.gov This elevated STS activity in tumors suggests an increased capacity to hydrolyze sulfated steroids like this compound into their non-sulfated, biologically active forms. This desulfation would subject the resulting pregnanediol (B26743) to the distinct metabolic machinery of the tumor cell, primarily the elevated 5α-reductase.

The differential expression of these key enzymes is summarized in the table below, highlighting the metabolic environment that this compound would encounter in nontumorous versus tumorous breast tissue.

| Enzyme | Predominant Location | Consequence for Pregnane Metabolism |

| 5α-reductase | Tumorous Tissue | Increased conversion to 5α-pregnane metabolites. nih.govnih.govnih.gov |

| 3α/20α-hydroxysteroid oxidoreductases | Nontumorous Tissue | Favors the formation of 4-pregnene metabolites. nih.govnih.gov |

| Steroid Sulfatase (STS) | Tumorous Tissue | Increased hydrolysis of sulfated precursors. nih.govnih.gov |

| Estrogen Sulfotransferase | Nontumorous Tissue | Lower expression in benign breast disease and ductal carcinoma in situ compared to normal breast. dntb.gov.ua |

Impact on Cellular Proliferation and Adhesion in In Vitro Models

The metabolic products of progesterone and its derivatives have been shown to exert opposing effects on key cellular behaviors associated with cancer progression, namely proliferation and adhesion. nih.govresearchgate.net These effects have been demonstrated in various in vitro models using breast cancer cell lines.

Cellular Proliferation: The differential metabolism of pregnanes in tumorous versus nontumorous tissue has a direct impact on cell proliferation. In vitro studies utilizing breast cancer cell lines such as MCF-7, MCF-10A, and ZR-75-1 have consistently shown that 5α-pregnanes stimulate cell proliferation. nih.govresearchgate.net For instance, 5α-pregnane-3,20-dione has been identified as a significant stimulator of proliferation in these cell lines. nih.govresearchgate.net In contrast, the 4-pregnene metabolites, which are more abundantly produced in nontumorous tissue, act as inhibitors of cell proliferation. nih.govresearchgate.net 3α-hydroxy-4-pregnen-20-one, for example, has been shown to dose-dependently inhibit the proliferation of breast cancer cells. nih.govresearchgate.net

Cellular Adhesion: Beyond proliferation, these progesterone metabolites also modulate cell adhesion, a critical factor in cancer cell invasion and metastasis. The 5α-pregnane metabolites have been found to decrease cell adhesion. nih.govresearchgate.net Treatment of MCF-7 breast cancer cells with 5α-pregnane-3,20-dione resulted in a dose-dependent decrease in cell-to-substrate attachment and a reduction in cell-to-cell contacts. nih.gov This effect is associated with a decrease in vinculin-containing adhesion plaques and the depolymerization of actin stress fibers. nih.gov Conversely, the 4-pregnene metabolites have been shown to increase cell anchorage. nih.govresearchgate.net

The table below summarizes the demonstrated effects of the two major classes of progesterone metabolites on cellular processes in in vitro breast cancer models.

| Metabolite Class | Predominantly Produced In | Effect on Proliferation | Effect on Adhesion |

| 5α-Pregnanes | Tumorous Tissue | Stimulatory nih.govresearchgate.net | Decreased nih.govresearchgate.netnih.gov |

| 4-Pregnenes | Nontumorous Tissue | Inhibitory nih.govresearchgate.net | Increased nih.govresearchgate.net |

Given this evidence, the increased presence of this compound in a tumorous environment would likely lead to its desulfation and subsequent metabolism towards 5α-pregnane diols. These metabolites would be expected to contribute to an increase in cellular proliferation and a decrease in cellular adhesion, thereby potentially promoting tumor progression and metastasis.

Advanced Methodologies in Pregnane 3,20 Diol 3 Sulfate Research

Chromatographic Separation Techniques for Pregnane-3,20-diol 3-Sulfate Analysis

Chromatographic techniques are fundamental for the separation of this compound from complex biological samples prior to its detection and quantification. The choice of technique depends on the specific research question, the required sensitivity, and the complexity of the sample matrix.

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the direct analysis of conjugated steroids like this compound without the need for hydrolysis of the sulfate (B86663) group. This approach offers high sensitivity and specificity.

The sample preparation for LC-MS/MS analysis of sulfated steroids in biological fluids such as urine typically involves solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. A study on the analysis of sulfated and glucuronidated steroids in human urine utilized a liquid-liquid extraction with ethyl acetate (B1210297) to effectively extract steroid sulfates wada-ama.org.

Ultra Performance Liquid Chromatography (UPLC)

Ultra Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has been successfully applied to the analysis of various progesterone (B1679170) sulfates, which are structurally related to this compound nih.gov.

In a study analyzing progesterone sulfate metabolites, serum samples were analyzed using UPLC-MS/MS nih.gov. While specific conditions for this compound are not detailed, the methodologies applied to similar compounds provide a strong basis for its analysis. The separation of various steroid hormones, including isobaric species, has been achieved using UPLC systems, demonstrating the high resolving power of this technique lcms.cz.

Below is a table summarizing typical UPLC-MS/MS parameters used for the analysis of related sulfated steroids, which can be adapted for this compound research.

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 or similar |

| Mobile Phase A | Aqueous buffer (e.g., ammonium (B1175870) formate) |

| Mobile Phase B | Organic solvent (e.g., methanol (B129727) or acetonitrile) |

| Flow Rate | 0.2 - 0.5 mL/min |

| Gradient | Optimized gradient from low to high percentage of Mobile Phase B |

| Injection Volume | 5 - 20 µL |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Gas Chromatography (GC) for Steroid Analysis

Gas chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is a high-resolution separation technique that has been widely used for steroid analysis. However, the analysis of sulfated steroids like this compound by GC-MS presents a significant challenge due to their low volatility and thermal instability. Therefore, a deconjugation step to remove the sulfate group, followed by a derivatization step to increase volatility, is typically required mdpi.com.

Common derivatization techniques for steroids include the formation of trimethylsilyl (B98337) (TMS) ethers nih.gov. The analysis of non-hydrolyzed sulfated steroids by GC-MS has also been explored, where the sulfate group is cleaved in the hot injector port of the GC system wiley.com. This approach can offer higher structural elucidating power compared to LC-MS for some applications researchgate.net.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is an indispensable tool for the sensitive and specific detection and structural elucidation of this compound. When coupled with chromatographic separation, it provides a powerful analytical platform for steroid research.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a key technique for the structural characterization of sulfated steroids. In MS/MS, the precursor ion of the analyte is selected and fragmented, and the resulting product ions provide valuable structural information. For sulfated steroids analyzed in negative ion mode, a characteristic fragmentation pattern is the neutral loss of sulfur trioxide (SO₃), which has a mass of 80 Da nih.govnih.gov.

Another common fragmentation pathway for sulfated steroids in negative ion mode is the formation of the bisulfate anion (HSO₄⁻) at a mass-to-charge ratio (m/z) of 97 and the sulfite (B76179) radical anion (SO₃⁻•) at m/z 80 nih.govnih.gov. The presence of these characteristic product ions is a strong indicator of a sulfated compound.

The table below shows the characteristic MS/MS fragments for sulfated steroids.

| Precursor Ion | Characteristic Neutral Loss | Characteristic Product Ions (m/z) |

| [M-H]⁻ | SO₃ (80 Da) | 97 (HSO₄⁻), 80 (SO₃⁻•) |

Constant Ion Loss (CIL) Monitoring for Conjugated Steroids

Constant Ion Loss (CIL), also known as Constant Neutral Loss (CNL) scanning, is a specialized MS/MS technique used for the selective detection of compounds that undergo a specific neutral loss upon fragmentation. For sulfated steroids, monitoring the neutral loss of 80 Da (SO₃) can be a highly effective way to selectively detect these compounds in a complex mixture nih.govwaters.com.

A study on the untargeted detection of bis-sulfate metabolites developed a constant ion loss method monitoring the loss of the bisulfate ion (HSO₄⁻) at m/z 97 from the doubly charged precursor ion [M-2H]²⁻ bioscientifica.com. This technique offers a powerful tool for the discovery of novel sulfated steroid metabolites. The monitoring of specific neutral losses allows for the identification of all compounds in a sample that share a common structural moiety, in this case, a sulfate group.

Isotope Dilution Mass Spectrometry Approaches in Steroid Profiling

Isotope Dilution Mass Spectrometry (ID-MS) stands as a definitive method for the precise quantification of steroids, offering high accuracy and specificity. iaea.orgyoutube.com This technique is particularly valuable in steroid profiling, where the simultaneous measurement of a panel of steroid hormones is required to understand complex physiological and pathological states. nih.govmdpi.com The fundamental principle of ID-MS involves the addition of a known amount of a stable isotope-labeled version of the analyte—in this case, a labeled form of this compound—to the sample as an internal standard. iaea.orgnih.gov This "isotopic spike" is chemically identical to the endogenous analyte and experiences the same processing during sample preparation and analysis, thus correcting for any procedural losses. youtube.com

The combination of a chromatographic separation method, such as liquid chromatography (LC) or gas chromatography (GC), with tandem mass spectrometry (MS/MS) allows for the separation of the analyte from interfering matrix components and its subsequent detection with high selectivity. nih.govmdpi.comnih.gov The mass spectrometer distinguishes between the endogenous (unlabeled) and the isotopic internal standard (labeled) based on their mass-to-charge ratio. youtube.com Quantification is then achieved by measuring the ratio of the signal from the endogenous analyte to that of the known amount of the added internal standard. youtube.com

This approach minimizes variations that can arise from sample extraction, derivatization, and ionization efficiency in the mass spectrometer. youtube.comnih.gov ID-MS methods have been developed for a wide range of steroids, including cortisol, testosterone, and estradiol, demonstrating excellent precision and accuracy, with within-day and between-day coefficients of variation typically below 15%. nih.govnih.gov While specific applications for this compound are not extensively detailed in the literature, the established methodologies for other sulfated steroids are directly applicable. The high sensitivity of modern mass spectrometers allows for the detection of steroids at very low concentrations, often in the picogram per milliliter range. nih.gov

Table 1: Key Features of Isotope Dilution Mass Spectrometry in Steroid Analysis

| Feature | Description | Relevance to this compound Research |

|---|---|---|

| High Specificity | MS/MS allows for the differentiation of steroids with similar structures, reducing the risk of cross-reactivity common in immunoassays. nih.govmdpi.com | Crucial for accurately distinguishing this compound from other pregnane (B1235032) metabolites. |

| High Accuracy | The use of a stable isotope-labeled internal standard corrects for sample loss during preparation and analysis, leading to highly accurate measurements. iaea.orgyoutube.com | Ensures reliable quantification for metabolic studies and biomarker discovery. |

| High Sensitivity | Modern instruments can detect steroid concentrations at the pg/mL level. nih.gov | Enables the measurement of low physiological concentrations of this compound. |

| Multiplexing Capability | Allows for the simultaneous quantification of multiple steroids in a single analysis. nih.govnih.gov | Facilitates the study of the complete steroid profile, providing a broader understanding of endocrine function. |

Immunochemical Assays in this compound Research

Radioimmunoassay (RIA) for Quantification in Research Contexts

Radioimmunoassay (RIA) is a highly sensitive in vitro technique used to measure the concentration of antigens, such as steroid hormones, by employing antibodies and radiolabeled molecules. wikipedia.org The principle of RIA is based on the competition between a radiolabeled antigen (tracer) and an unlabeled antigen (from the sample) for a limited number of specific antibody binding sites. wikipedia.org To quantify this compound, a known quantity of its radiolabeled form would be mixed with a specific antibody. When a sample containing the unlabeled steroid is introduced, it competes with the radiolabeled steroid for binding to the antibody. wikipedia.org After reaching equilibrium, the antibody-bound antigen is separated from the free antigen, and the radioactivity of either fraction is measured. The concentration of the unlabeled antigen in the sample is inversely proportional to the measured radioactivity of the bound fraction.

The development of a specific RIA for a sulfated steroid like this compound requires the production of a highly specific antiserum. nih.gov This is typically achieved by immunizing animals with a conjugate of the steroid hapten and a carrier protein. nih.gov The specificity of the assay is critical to avoid cross-reactivity with other structurally similar endogenous steroids. mdpi.com While RIA is extremely sensitive and cost-effective, it requires the use of radioactive materials, which necessitates special licensing and safety precautions. wikipedia.org

Enzyme-Linked Immunosorbent Assay (ELISA) for Related Analytes

Enzyme-Linked Immunosorbent Assay (ELISA) is another widely used immunochemical method for the quantification of steroid hormones and related analytes. nih.gov Unlike RIA, ELISA uses an enzyme-linked antigen or antibody and a substrate that produces a measurable color change, thus avoiding the use of radioisotopes. nih.gov The most common format for small molecules like steroids is the competitive ELISA. r-biopharm.comthermofisher.com

In a competitive ELISA for an analyte structurally similar to this compound, a microtiter plate is coated with a capture antibody specific to the steroid. A known amount of an enzyme-conjugated version of the steroid is then added to the wells along with the sample containing the unknown amount of the native steroid. The native steroid from the sample competes with the enzyme-conjugated steroid for binding to the limited number of antibody sites. r-biopharm.com After an incubation period, the unbound components are washed away, and a substrate for the enzyme is added. The resulting color development is inversely proportional to the concentration of the steroid in the sample. r-biopharm.comthermofisher.com

ELISA offers several advantages, including high throughput, simplicity, and the absence of radioactive waste. nih.gov Commercial ELISA kits are available for a wide range of steroid hormones, such as cortisol, testosterone, and corticosterone, which can be used to measure related analytes in various biological samples like serum, plasma, and urine. nih.govimmusmol.comthermofisher.com The sensitivity of these assays can reach the picogram per milliliter range. thermofisher.comthermofisher.com

Table 2: Comparison of RIA and ELISA for Steroid Analysis

| Feature | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) |

|---|---|---|

| Label | Radioisotope (e.g., ¹²⁵I, ³H) wikipedia.org | Enzyme (e.g., HRP, AP) r-biopharm.com |

| Detection | Scintillation or gamma counter wikipedia.org | Spectrophotometer (colorimetric change) thermofisher.com |

| Sensitivity | Very high (pg/mL range) wikipedia.orgmdpi.com | High (pg/mL to ng/mL range) thermofisher.comthermofisher.com |

| Throughput | Lower | High (suitable for 96-well plates) nih.gov |

| Safety | Requires handling of radioactive materials wikipedia.org | No radioactive waste nih.gov |

| Cost | Generally less expensive per sample, but requires specialized equipment wikipedia.org | Relatively inexpensive and widely available equipment nih.gov |

Sample Preparation and Derivatization Strategies for Research Applications

Extraction and Purification Methodologies for Steroid Conjugates

The analysis of steroid conjugates like this compound from biological matrices such as plasma, serum, or urine requires efficient extraction and purification to remove interfering substances. britannica.comresearchgate.net Steroid sulfates are water-soluble and require different extraction strategies than their unconjugated counterparts. britannica.com

One common technique is Solid-Phase Extraction (SPE) . This method utilizes a solid sorbent material packed into a cartridge to isolate analytes from a liquid sample. nih.govunitedchem.com For sulfated steroids, reversed-phase sorbents like C18 or polymeric sorbents can be used. unitedchem.comnih.gov The sample is loaded onto the conditioned cartridge, interfering compounds are washed away with a weak solvent, and the steroid conjugates are then eluted with a stronger organic solvent. unitedchem.com

Ion-exchange chromatography is another effective method for purifying steroid conjugates. oup.com This technique separates molecules based on their net charge. Since steroid sulfates are anionic, they can be retained on an anion-exchange resin. The sample is passed through the column, and after washing, the bound steroid sulfates are eluted by changing the pH or increasing the ionic strength of the eluting solvent. oup.com

Hydrolysis Techniques for Sulfated Steroids (e.g., Solvolysis)

For certain analytical methods, particularly gas chromatography-mass spectrometry (GC-MS), the sulfate group must be cleaved from the steroid molecule to increase its volatility. mdpi.com This process is known as hydrolysis or deconjugation.

Solvolysis is a widely used chemical hydrolysis method for steroid sulfates. bohrium.comnih.gov This technique involves the cleavage of the sulfate ester bond in an organic solvent, typically under acidic conditions. nih.govacs.org A common procedure involves dissolving the extracted steroid sulfate in a solvent like ethyl acetate and adding a small amount of a strong acid, such as sulfuric acid or perchloric acid. nih.gov The reaction proceeds by cleavage of the S-O bond. rsc.org The efficiency of solvolysis can be influenced by factors such as solvent polarity, acid concentration, temperature, and reaction time. acs.orgacs.org While effective, care must be taken as the harsh acidic conditions can potentially lead to the degradation of certain steroids or the formation of artifacts. bohrium.com

Other hydrolysis methods include enzymatic hydrolysis using sulfatases, although the availability of specific enzymes can be limited. nih.gov Another chemical method is methanolysis, which involves incubation with anhydrous methanolic hydrogen chloride and has been shown to be efficient for both sulfate and glucuronide conjugates. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cortisol |

| Testosterone |

| Estradiol |

| Pregnenolone (B344588) |

| Corticosterone |

| Androsterone sulfate |

| Dehydroepiandrosterone sulfate |

| Estradiol 3-sulfate |

| Cortisol sulfate |

Experimental Models and Research Paradigms for Pregnane 3,20 Diol 3 Sulfate Studies

In Vitro Cellular and Molecular Models

In vitro models are fundamental for dissecting the molecular and cellular effects of pregnane (B1235032) sulfates in a controlled environment. These systems allow for detailed examination of receptor interactions, cellular signaling pathways, and metabolic processes.

Transfected cell systems, such as Human Embryonic Kidney 293T (HEK293T) cells, are a valuable tool for studying the interaction of pregnane sulfates with specific receptors. These cells can be genetically engineered to express a target receptor, providing a clean background to investigate direct receptor activation.

A study investigating the effects of sulfated progesterone (B1679170) metabolites utilized HEK293T cells to demonstrate the activation of the G protein-coupled bile acid receptor 1 (GPBAR1). Specifically, it was shown that 5β-pregnan-3α,-20α-diol-3-sulfate (a structurally similar compound to Pregnane-3,20-diol 3-sulfate) activates GPBAR1 in transfected HEK293T cells nih.govatcc.org. This experimental approach is crucial for confirming direct receptor agonism and for screening compounds that may interact with specific cellular targets.

| Cell Line | Transfected Receptor | Studied Compound | Key Finding |

| HEK293T | GPBAR1 | 5β-pregnan-3α,-20α-diol-3-sulfate | Activation of the GPBAR1 receptor nih.govatcc.org |

Primary cell cultures and organoids offer a more physiologically relevant in vitro model compared to cell lines, as they retain many of the characteristics of the tissue of origin. Murine crypts and human colonoids, which are three-dimensional structures grown from intestinal stem cells, have been instrumental in studying the effects of pregnane sulfates on intestinal hormone secretion.

Research has demonstrated that sulfated progesterone metabolites, including 5β-pregnan-3α,-20α-diol-3-sulfate, can stimulate the release of glucagon-like peptide-1 (GLP-1) from both wildtype murine crypts and human colonoids nih.govatcc.orgnih.gov. These findings highlight the utility of organoid models in translating findings from transfected cell systems to a more complex, multi-cellular environment that mimics the native intestinal epithelium.

Breast cancer cell lines are widely used to study the metabolism of steroid hormones and their influence on cancer progression. While direct studies on the metabolism of Pregnane-3,20-diol to this compound in MCF-7, MCF-10A, and ZR-75-1 cell lines are not extensively documented in the available literature, these cell lines are known to possess various steroid-metabolizing enzymes.

The ZR-75-1 human breast cancer cell line, for instance, has been shown to possess most of the enzymatic machinery involved in both androgen and estrogen formation and metabolism, including the ability to produce significant amounts of steroid sulfates nih.gov. This suggests that ZR-75-1 cells could serve as a suitable model for investigating the sulfation of pregnane steroids. Conversely, MCF-7 cells have been reported to lack estrogen sulfotransferase (EST), an enzyme responsible for the sulfation and inactivation of estrogens nih.gov. The metabolic capabilities of these cell lines concerning pregnane steroids are an area requiring further investigation.

| Cell Line | Relevant Enzymatic Activity | Key Findings Related to Steroid Metabolism |

| ZR-75-1 | 17β-hydroxysteroid dehydrogenase, 5α-reductase, 3α- and 3β-hydroxysteroid dehydrogenase, steroid sulfotransferase activity nih.gov | Possesses most enzymatic systems for androgen and estrogen metabolism; produces significant amounts of steroid sulfates nih.gov. |

| MCF-7 | Lacks estrogen sulfotransferase (EST) nih.gov | Reduced capacity for estrogen sulfation compared to normal mammary epithelial cells nih.gov. |

| MCF-10A | Not specified in the context of pregnane sulfate (B86663) metabolism. | Serves as a non-tumorigenic control in studies of progesterone metabolite effects on cell proliferation and adhesion researchgate.net. |

The Ussing chamber is a specialized apparatus used to measure ion transport across epithelial tissues. This technique is invaluable for studying the effects of compounds on intestinal secretion and absorption.

In the context of pregnane sulfates, Ussing chambers have been employed to evaluate changes in colonic ion secretion in response to these compounds. Studies have shown that apical and basolateral application of 5β-pregnan-3α,-20α-diol-3-sulfate to murine colonic tissue mounted in Ussing chambers stimulates a Peptide YY (PYY)-mediated negative change in short-circuit current (ΔIsc) nih.govatcc.orgnih.gov. This indicates an effect on ion transport, which is a key physiological process in the gut.

In Vivo Non-Human Animal Models

In vivo models are critical for understanding the systemic effects of this compound and for validating the physiological relevance of in vitro findings. Genetically modified animal models, in particular, allow for the precise dissection of molecular pathways.

The use of knockout mice, which lack a specific gene, has been pivotal in confirming the molecular targets of pregnane sulfates. To investigate the role of GPBAR1 and PYY in mediating the effects of these compounds, studies have utilized GPBAR1−/− and PYY−/− mice.

Research has demonstrated that the ion secretion changes induced by 5β-pregnan-3α,-20α-diol-3-sulfate in the colon of wildtype mice are absent in both GPBAR1−/− and PYY−/− mice nih.govatcc.orgnih.gov. This provides strong in vivo evidence that the effects of this pregnane sulfate on intestinal secretion are mediated through a GPBAR1-PYY signaling axis. These genetically modified animal models are thus indispensable for confirming the mechanisms of action identified in in vitro systems.

| Animal Model | Gene Knockout | Studied Compound | Key Finding |

| GPBAR1−/− mice | G protein-coupled bile acid receptor 1 (GPBAR1) | 5β-pregnan-3α,-20α-diol-3-sulfate | Absence of induced colonic ion secretion changes, confirming GPBAR1 as the receptor nih.govatcc.orgnih.gov. |

| PYY−/− mice | Peptide YY (PYY) | 5β-pregnan-3α,-20α-diol-3-sulfate | Absence of induced colonic ion secretion changes, confirming the role of PYY in the signaling pathway nih.govatcc.orgnih.gov. |

Studies on Physiological Processes and Steroid Metabolism in Animal Models

Research into the specific physiological functions of this compound using whole animal models is an area of ongoing investigation. However, the foundational methodologies for studying the metabolism of related pregnane compounds have been established through various animal-based experimental systems. These studies provide a framework for understanding how this compound might be processed and its potential metabolic pathways.

Early in vitro studies utilizing tissue preparations from animals were pivotal in elucidating the metabolic fate of pregnane derivatives. For instance, investigations using rabbit and rat liver homogenates were conducted to explore the metabolism of progesterone and related steroids, including pregnane-3α:20α-diol nih.govnih.gov. These experiments involved incubating the steroid compound with the liver preparation and subsequently analyzing the resulting metabolic products nih.govnih.gov. Such research paradigms are essential for identifying the enzymes and pathways involved in the transformation of steroid molecules.

In sheep, studies have monitored the concentrations of pregnenolone (B344588) sulfate (PregS), a precursor to many steroids, in both fetal and maternal plasma during pregnancy. These investigations revealed that PregS levels rise during gestation and then decline rapidly before birth, suggesting a species-specific regulatory role in parturition that differs from humans mdpi.com. While not directly focused on this compound, these models demonstrate the use of animal studies to understand the dynamic changes in sulfated steroid levels during key physiological events like pregnancy mdpi.com.

Furthermore, foundational biochemical work led to the successful isolation of a related compound, 5α-pregnane-3β,20β-diol 20-sulfate, from biological sources, which was a critical step in characterizing the existence and structure of sulfated pregnane diols nih.govresearchgate.net.

The table below summarizes key findings from studies on related pregnane compounds in animal models, which inform the experimental approaches applicable to this compound research.

| Model System | Compound Studied | Key Findings | Reference |

| Rabbit Liver Homogenate | 5β-pregnane-3α:20α-diol | Investigation of metabolic products to elucidate steroid transformation pathways. | nih.gov |

| Rat Liver Homogenate | Pregnane-3α:20α-diol | Examination of factors influencing the rate and products of metabolism. | nih.gov |

| Sheep (in vivo) | Pregnenolone Sulfate | Plasma concentrations rise during pregnancy and fall sharply before birth, indicating a role in the timing of parturition. | mdpi.com |

This table illustrates the types of animal-derived experimental systems used to study the metabolism of pregnane steroids.

Integrated Omics Approaches in this compound Research

Integrated omics represents a modern, systems-level approach to biological research that combines data from various high-throughput technologies, including genomics, transcriptomics, proteomics, and metabolomics. In the context of steroid research, integrating these datasets is crucial for building a comprehensive understanding of the complex regulatory networks that govern steroid synthesis, metabolism, and action. While specific multi-omics studies centered solely on this compound are not widely documented, the application of individual omics technologies, particularly metabolomics, has been instrumental in placing this and other sulfated steroids within the broader landscape of the human steroid metabolome.

Comprehensive Steroid Metabolomics Profiling

Comprehensive steroid metabolomics, also known as steroid profiling, is a powerful technique used to simultaneously measure a wide array of steroid hormones and their metabolites in biological fluids like urine or serum. This approach typically utilizes mass spectrometry coupled with either gas chromatography (GC/MS) or liquid chromatography (LC-MS/MS) to achieve sensitive and specific quantification of dozens of steroid compounds in a single analysis rug.nl.

This metabolomics strategy allows researchers to capture a snapshot of the activity of various steroidogenic and metabolic pathways. By analyzing the complete profile, alterations in specific pathways can be identified, providing insights into physiological states or pathological conditions such as congenital adrenal hyperplasia (CAH) and adrenal tumors rug.nlnih.gov. For example, urine steroid profiling can reveal deficiencies in enzymes involved in adrenal steroidogenesis by detecting the buildup of precursor molecules and a lack of downstream products nih.gov. This compound and other pregnane derivatives are components of this complex steroid metabolome, and their levels can be assessed as part of these broad analytical panels.

The table below presents a selection of steroid metabolites typically measured in comprehensive profiling studies, illustrating the context in which this compound would be analyzed.

| Steroid Class | Representative Metabolites | Primary Precursor(s) | Clinical Relevance |

| Androgen Precursors | Dehydroepiandrosterone (DHEA), 5-Pregnenetriol | Pregnenolone, 17-hydroxypregnenolone | Adrenal function, disorders of sex development |

| Androgens | Androsterone, Etiocholanolone | Androstenedione, Testosterone | Androgen excess disorders, adrenal tumors |

| Glucocorticoids | Tetrahydrocortisol, Tetrahydrocortisone | Cortisol | Adrenal insufficiency, Cushing's syndrome, CAH |

| Mineralocorticoids | Tetrahydro-11-dehydrocorticosterone | Corticosterone | Mineralocorticoid excess, CAH |

| Pregnane Derivatives | Pregnanediol (B26743), Pregnanetriol | Progesterone, 17-hydroxyprogesterone | Progesterone metabolism, CAH |

This interactive table showcases the diversity of compounds measured in steroid metabolomics panels, which provide the broader context for interpreting levels of specific pregnane metabolites.

Enzyme Activity Assays in Isolated Tissue Homogenates

To understand the biosynthesis and catabolism of this compound, researchers use in vitro enzyme activity assays with isolated tissue homogenates. These experimental systems are critical for identifying the specific enzymes responsible for steroid transformations and for characterizing their activity. Tissues with high expression of steroid-metabolizing enzymes, such as the liver and adrenal glands, are often used for these studies frontiersin.org.

The formation of this compound from its precursor, a pregnane-3,20-diol, is catalyzed by a family of enzymes known as sulfotransferases (SULTs). bham.ac.uk Specifically, enzymes like SULT2A1 are known to sulfate a wide range of steroid diols bham.ac.uk. An enzyme activity assay to study this process would typically involve incubating the pregnane diol substrate with a tissue homogenate (e.g., from the liver) that contains active SULT enzymes. The reaction mixture must also include the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). After a set incubation period, the reaction is stopped, and the resulting products, including the newly formed this compound, are extracted and quantified using methods like LC-MS/MS. Conversely, the breakdown of the sulfate conjugate is mediated by the enzyme steroid sulfatase (STS), and its activity can be measured by monitoring the release of the unconjugated steroid from its sulfated form mdpi.com.

The table below outlines the typical components and rationale for an enzyme activity assay designed to study the sulfation of a pregnane diol in a tissue homogenate.

| Component | Purpose | Description |

| Tissue Homogenate | Enzyme Source | Provides the necessary sulfotransferase (SULT) enzymes (e.g., from liver or adrenal tissue). |

| Pregnane-3,20-diol | Substrate | The precursor molecule that will be converted into its sulfated form. |

| PAPS | Co-factor | The universal sulfate group donor required for the SULT enzyme to catalyze the reaction. |

| Buffer Solution | Maintain Optimal pH | Ensures the reaction environment is at the optimal pH for enzyme activity. |

| Incubation | Allow Reaction to Proceed | The mixture is maintained at a physiological temperature (e.g., 37°C) for a specific time. |

| Analysis (e.g., LC-MS/MS) | Product Quantification | Used to separate and measure the amount of this compound produced. |

This table details the setup of a typical in vitro enzyme assay used to investigate the biosynthesis of sulfated steroids like this compound.

Future Directions in Pregnane 3,20 Diol 3 Sulfate Research

Elucidation of Novel Metabolic Enzymes and Undiscovered Pathways

The biosynthesis and metabolism of Pregnane-3,20-diol 3-sulfate are governed by a complex interplay of enzymes. The sulfation of the parent diol is catalyzed by sulfotransferases (SULTs), while the reverse reaction is mediated by steroid sulfatase (STS). bioscientifica.combioscientifica.com However, the full spectrum of enzymes involved in its metabolic network remains to be fully characterized.

Future research should focus on identifying and characterizing novel enzymes that may contribute to the synthesis, interconversion, and degradation of this compound. Evidence suggests the existence of alternative steroidogenic pathways, sometimes referred to as "sulfated pathways," where sulfated precursors are metabolized by enzymes like cytochrome P450 CYP11A1 and CYP17A1. bioscientifica.com Investigating whether similar pathways exist for this compound could reveal new layers of metabolic regulation. The potential for other, yet unidentified, sulfatases or even desulfatases with specificity for this compound warrants exploration, as studies on STS deficiency suggest that other enzymes might partially compensate for its function. bioscientifica.com

Investigation of Underexplored Biological Functions and Signaling Cascades

The biological roles of sulfated steroids are expanding beyond their function as mere precursors. Sulfated neurosteroids are known to modulate the activity of key central nervous system receptors, including γ-aminobutyric acid type A (GABA-A) and N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov While some sulfated steroids inhibit GABA-A receptors, others can act as positive allosteric modulators, highlighting the complexity of their actions. nih.govresearchgate.net

A critical future direction is to delineate the specific biological functions of this compound. Research should investigate its potential neuromodulatory effects and its role in both physiological and pathological states. For instance, elevated levels of other pregnane (B1235032) diol disulfates have been associated with conditions like cholestasis and liver fibrosis, suggesting that this compound may also have undiscovered roles in hepatic or other peripheral tissues. bham.ac.uk Elucidating the downstream signaling cascades activated or modulated by this compound will be paramount to understanding its full physiological impact.

Development of Advanced Analytical Techniques for Enhanced Resolution and Sensitivity

The accurate measurement of sulfated steroids like this compound is crucial for both research and potential clinical applications. Historically, immunoassays were used, but these methods often suffer from a lack of specificity due to antibody cross-reactivity. nih.gov The advent of mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has revolutionized the field by offering high specificity, sensitivity, and the ability to measure intact sulfated steroids. nih.govnih.gov

Future efforts should be directed towards the continuous improvement of these analytical techniques. The development of methods with even greater resolution and sensitivity will enable the detection of subtle changes in the concentrations of this compound and its various isomers in complex biological matrices. bioscientifica.com Advanced techniques like high-resolution mass spectrometry and novel chromatographic methods could facilitate the discovery of previously unquantified, low-abundance metabolites and provide a more comprehensive picture of the "sulfated steroidome." nih.gov

Integration with Systems Biology and Network Pharmacology Approaches

To fully comprehend the role of this compound, an integrative approach is necessary. Systems biology, which combines experimental data with computational modeling, can help to place this compound within the broader context of metabolic and signaling networks. By mapping its interactions with enzymes, receptors, and other metabolites, researchers can predict its physiological effects and identify potential points of regulation.

Network pharmacology, a field that analyzes the network effects of drugs and endogenous molecules, offers a powerful tool to explore the polypharmacology of sulfated steroids. Initial studies using machine learning and network pharmacology have already suggested that sulfated neurosteroids may have targets beyond the well-established GABA-A receptors. researchgate.net Applying these approaches to this compound could uncover novel protein targets and pathways, providing a more holistic understanding of its biological functions and therapeutic potential.

Exploration of Stereoisomer-Specific Activities and Their Biological Ramifications

Steroids, including pregnane diols, exist as multiple stereoisomers, and these subtle structural differences can lead to significant variations in biological activity. For example, the orientation of hydroxyl groups and the configuration of the A/B ring junction (5α or 5β) can dramatically alter a molecule's shape and its ability to interact with enzymes and receptors. nih.govwikipedia.org

A crucial area for future investigation is the stereoisomer-specific activities of this compound. Research must differentiate between the biological effects of the various isomers, such as 5α-pregnane-3α,20α-diol 3-sulfate and 5β-pregnane-3α,20α-diol 3-sulfate, among others. The inhibitory effect of 5β-pregnane-3α,20β-diol on bilirubin (B190676) glucuronidation, for instance, highlights how one stereoisomer can have a specific and clinically relevant impact. nih.gov Understanding the unique biological ramifications of each stereoisomer of this compound will be essential for accurately interpreting its physiological roles and for any potential therapeutic development.

常见问题

Q. What analytical methodologies are recommended for detecting and quantifying Pregnane-3,20-diol 3-sulfate in biological matrices?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its specificity and sensitivity. Key parameters include:

- Chromatographic separation : Use reversed-phase C18 columns with gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to resolve stereoisomers .

- Mass spectrometry : Monitor transitions such as m/z 395.2 → 97.0 (sulfate loss) in negative-ion mode. Isotopically labeled analogs (e.g., deuterated standards) should be used for internal calibration to correct for matrix effects .

- Sample preparation : Solid-phase extraction (SPE) with mixed-mode cartridges optimizes recovery from plasma or urine .

Q. How does this compound function within progesterone metabolic pathways?

Answer: This metabolite is a downstream product of progesterone reduction by 5α-reductases (SRD5A1/SRD5A2) and subsequent sulfation. Its formation is irreversible, making it a terminal biomarker for progesterone metabolism. Key enzymes involved include:

- Aldo-keto reductases (AKR1C1-3) : Catalyze 3-keto and 20-keto reductions .

- Sulfotransferases (SULT2A1) : Mediate sulfation at the 3-position, enhancing aqueous solubility for excretion .

Experimental validation requires enzyme inhibition assays (e.g., finasteride for 5α-reductases) and LC-MS/MS-based metabolic profiling .

Q. What are the critical factors influencing the chemical stability of this compound in vitro?

Answer: Stability is contingent on:

- pH : Degradation accelerates in acidic conditions (pH < 5) due to desulfation. Neutral to slightly alkaline buffers (pH 7–8) are optimal .

- Temperature : Store at –80°C to prevent hydrolysis; avoid freeze-thaw cycles .